CGI-1746

描述

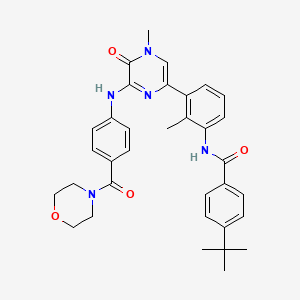

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFCFQDXHMUPGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647724 |

Source

|

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910232-84-7 |

Source

|

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CGI-1746 on Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in B-lymphocytes and myeloid cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, cellular effects, and preclinical efficacy. Quantitative data from various assays are presented in structured tables for clarity. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's function.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and activation. Beyond its role in B-cells, BTK is also involved in the signaling of other cell types, including macrophages, mast cells, and neutrophils, through its engagement in Fc receptor (FcR) signaling pathways. The pivotal role of BTK in both adaptive and innate immunity has made it a prime therapeutic target for a range of B-cell malignancies and autoimmune disorders.

This compound: A Reversible BTK Inhibitor

This compound is a small molecule inhibitor that distinguishes itself from many other BTK inhibitors through its reversible and non-covalent binding mechanism.[1] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, this compound binds to and stabilizes an inactive, nonphosphorylated conformation of the enzyme.[2][3] This unique binding mode contributes to its high selectivity for BTK.[2][3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition and Binding Affinity

| Parameter | Target | Value | Assay Type |

| IC50 | BTK | 1.9 nM | In vitro kinase assay |

| Dissociation Constant (Kd) | BTK | 1.5 nM | ATP-free competition binding assay |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulus | IC50 |

| B-cell Proliferation | Murine Splenic B-cells | anti-IgM | 134 nM |

| B-cell Proliferation | Human Peripheral Blood B-cells | anti-IgM | 42 nM |

| B-cell Proliferation | Human Tonsil CD27+IgG+ B-cells | - | 112 nM |

| TNFα Production | Human Monocytes | FcγRIII stimulation | 47 nM |

| IL-1β Production | Human Monocytes | FcγRIII stimulation | 36 nM |

| IL-6 Production | Human Monocytes | FcγRIII stimulation | 353 nM |

Table 3: Kinase Selectivity of this compound

| Kinase Family | Selectivity vs. BTK |

| Tec Family Kinases | ~1,000-fold |

| Src Family Kinases | ~1,000-fold |

Mechanism of Action of this compound

This compound exerts its inhibitory effect on BTK through a distinct mechanism of action that involves stabilizing an inactive conformation of the enzyme. This prevents the necessary conformational changes required for kinase activation, thereby blocking both autophosphorylation and the subsequent transphosphorylation of downstream substrates.[2][3]

Inhibition of BTK Signaling in B-Cells

In B-lymphocytes, the binding of antigen to the B-cell receptor initiates a signaling cascade that leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a key step leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and differentiation. By binding to the inactive form of BTK, this compound effectively blocks this entire downstream signaling cascade.[1] This leads to the inhibition of anti-IgM-induced B-cell proliferation.[2][3]

Figure 1: BTK Signaling Pathway and this compound Inhibition.

Inhibition of Myeloid Cell Signaling

In myeloid cells such as macrophages and monocytes, BTK plays a crucial role in signaling downstream of Fcγ receptors (FcγRs).[4] The engagement of FcγRs by immune complexes triggers the activation of BTK, leading to the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6. This compound effectively abrogates this FcγR-induced cytokine production by inhibiting BTK activity in these cells.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro BTK Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of BTK.

-

Principle: A purified recombinant BTK enzyme is incubated with a substrate peptide and ATP. The kinase transfers a phosphate (B84403) group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified, typically using a luminescence-based method. The inhibitory effect of this compound is measured by its ability to reduce the kinase activity.

-

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the recombinant BTK enzyme and the peptide substrate to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. FcγRIIIa-dependent IFN-γ release in whole blood assay is predictive of therapeutic IgG1 antibodies safety - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Profile of CGI-1746: A Technical Overview of a Potent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of CGI-1746, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This compound has demonstrated significant therapeutic potential in preclinical models of B-cell malignancies and autoimmune diseases. A key attribute of this inhibitor is its remarkable selectivity, which minimizes off-target effects and enhances its therapeutic window. This document provides a comprehensive analysis of its binding affinity, inhibitory activity, and the methodologies used for its characterization.

Quantitative Selectivity and Potency of this compound

This compound exhibits high affinity and potent inhibition of BTK. Its selectivity has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Potency of this compound against BTK

| Parameter | Value (nM) | Assay Type |

| IC50 | 1.9 | In vitro kinase assay |

| Kd | 1.5 | ATP-free competition binding assay |

Table 2: Selectivity Profile of this compound

| Kinase Family | Selectivity | Method |

| Tec family kinases | ~1,000-fold selective for BTK | KinomeScan |

| Src family kinases | ~1,000-fold selective for BTK | KinomeScan |

| Broad Kinome Panel | No significant inhibition of other kinases at 1 µM | KinomeScan |

Note: While specific IC50 or Kd values for a comprehensive panel of off-target kinases are not publicly available in a tabular format, kinome scan profiling has consistently demonstrated the high selectivity of this compound. The inhibitor was profiled against a panel of 385 kinases and showed minimal interaction with kinases other than BTK at a concentration of 1 µM[1].

Experimental Protocols

The characterization of this compound's selectivity and potency relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the evaluation of BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the affinity (IC50) of an inhibitor for BTK.

Materials:

-

Recombinant BTK enzyme (tagged, e.g., with His or GST)

-

LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-His)

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitor (this compound) serially diluted in DMSO

-

384-well microplates

-

TR-FRET capable plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of the BTK enzyme and Eu-labeled anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

Prepare serial dilutions of the test inhibitor (this compound) in DMSO. Further dilute these into kinase buffer to create 3X final concentrations.

-

-

Assay Assembly:

-

Add 5 µL of the 3X inhibitor solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X BTK enzyme/antibody solution to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

The final reaction volume will be 15 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Detection:

-

Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining inhibitor potency using a TR-FRET based binding assay.

BTK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the catalytic activity of BTK, a crucial kinase in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for contextualizing the mechanism of action of this compound.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of intracellular signaling that ultimately results in B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks these downstream events.

Caption: Simplified schematic of the B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.

Conclusion

This compound is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its selectivity profile, characterized by a significant margin over other kinases, underscores its potential as a targeted therapeutic agent with a favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of BTK inhibitors. The detailed understanding of the BTK signaling pathway further clarifies the mechanism by which this compound exerts its effects on B-cell function. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development focused on kinase inhibitors.

References

The Role of CGI-1746 in B-cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is integral to the development, proliferation, and survival of B lymphocytes.[1][2] Dysregulation of BCR signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1][4] Consequently, BTK has emerged as a key therapeutic target.[1][5] CGI-1746 is a potent and highly selective, reversible inhibitor of BTK, demonstrating significant potential in modulating B-cell and myeloid cell-mediated responses.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on B-cell signaling pathways, and a summary of key experimental findings.

Mechanism of Action

This compound exhibits a distinct mechanism of action compared to irreversible BTK inhibitors. It binds to the unphosphorylated, inactive conformation of BTK, stabilizing this state and thereby preventing its activation.[6][8][9] This interaction is reversible and highly selective, with approximately 1,000-fold greater selectivity for BTK over other Tec and Src family kinases.[8][9] By binding to a pocket in the SH3 domain, this compound effectively blocks both the auto- and transphosphorylation events that are essential for BTK's enzymatic activity.[7][8][9][10] This unique binding mode contributes to its high specificity and potent inhibitory effects.

A recent study has also revealed an off-target effect of this compound, demonstrating its ability to inhibit the peptidase and ATPase activities of the 26S proteasome.[11][12] This dual-inhibitory action is a novel finding and may contribute to its synergistic effects when used in combination with proteasome inhibitors.[11][12]

B-Cell Receptor Signaling Pathway and this compound Intervention

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream molecules culminating in cellular responses such as proliferation, differentiation, and antibody production. BTK plays a pivotal role in this cascade by phosphorylating and activating phospholipase Cγ2 (PLCγ2).[13][14] Activated PLCγ2 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and protein kinase C (PKC) activation, respectively.[14][15] These events ultimately lead to the activation of transcription factors, including NF-κB, which regulate the expression of genes crucial for B-cell survival and proliferation.[13]

This compound, by inhibiting BTK, effectively blocks these downstream signaling events. It has been shown to inhibit the phosphorylation of BTK at both Tyr223 and Tyr551.[6][16] While it effectively reduces BTK phosphorylation, one study noted that it did not affect the basal phosphorylation of PLCγ2 at Tyr1217, suggesting a specific action on BTK-mediated PLCγ2 activation.[6]

References

- 1. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Research Progress of BTK Inhibitors in the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of BTK inhibitors for the treatment of B-cell malignancies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Hypermorphic mutation of phospholipase C, γ2 acquired in ibrutinib-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. researchgate.net [researchgate.net]

CGI-1746: A Technical Overview of its Effects on Myeloid Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2] Btk is a non-receptor tyrosine kinase belonging to the Tec family of kinases, which plays a critical role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[3][4] While the role of Btk in B cell development and function is well-established, its function in myeloid cells—such as macrophages, monocytes, and neutrophils—is an area of growing interest, particularly in the context of inflammatory and autoimmune diseases.[3][5][6] This document provides a detailed technical guide on the effects of this compound on myeloid cell function, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exhibits a novel binding mode that stabilizes an inactive, nonphosphorylated conformation of Btk.[5][7][8][9] This mechanism inhibits both the auto- and transphosphorylation steps required for Btk activation.[5][7][9][10] The inhibitor has shown exquisite selectivity for Btk, with approximately 1,000-fold greater selectivity over other kinases like Tec and Src family kinases.[9][10] This high selectivity allows for the precise interrogation of Btk's role in cellular processes, free from confounding off-target effects.[11]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various assays and cell types. The following tables summarize the key potency and efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | System/Cell Type | Parameter | Value | Reference |

| Bruton's tyrosine kinase (Btk) | Enzyme Assay | IC₅₀ | 1.9 nM | [1][2][9][10] |

| Bruton's tyrosine kinase (Btk) | ATP-free competition binding assay | Kd | 1.5 nM | [9][10] |

| FcγRIII-induced TNFα production | Macrophages | IC₅₀ | 25 nM | [10] |

| FcγR-induced IL-1β production | Cell Model | IC₅₀ | 36 nM | [1][2] |

| FcγR-induced TNFα production | Cell Model | IC₅₀ | 47 nM | [1][2] |

| FcγR-induced IL-6 production | Cell Model | IC₅₀ | 353 nM | [1][2] |

| Anti-IgM-induced proliferation | Human B cells | IC₅₀ | 42 nM | [9][10] |

| Anti-IgM-induced proliferation | Murine B cells | IC₅₀ | 134 nM | [9][10] |

| Proliferation of CD27+IgG+ B cells | Human tonsil B cells | IC₅₀ | 112 nM (average) | [9][10] |

Effects on Myeloid Cell Function

This compound modulates several key functions of myeloid cells, primarily by inhibiting Btk-dependent signaling downstream of Fc gamma receptors (FcγR).

Inhibition of Cytokine Production in Macrophages and Monocytes

In macrophages, Btk is a critical component of the signaling cascade initiated by the activation of Fcγ receptors.[5][8] this compound has been demonstrated to abolish FcγRIII-induced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in these cells.[5][7][8][9][10] Similarly, in human monocytes stimulated with immune complexes, this compound potently inhibits the production of TNFα and IL-1β, and to a lesser extent, IL-6.[9][10] This reduction in cytokine release is a direct consequence of Btk inhibition, which disrupts the downstream signaling necessary for their synthesis and secretion.[12]

Caption: FcγR signaling pathway in myeloid cells and the inhibitory action of this compound.

Regulation of Chemokine Production and Cell Recruitment

Btk signaling is also implicated in the production of chemokines that are crucial for the recruitment of inflammatory cells. This compound has been reported to reduce the levels of CCL2 (also known as MCP-1) from macrophages.[12] By inhibiting Btk, this compound interferes with downstream pathways, including NF-κB and Akt signaling, which are essential for chemokine secretion.[6][12] This reduction in chemokine production contributes to the compound's anti-inflammatory effects by limiting the recruitment of neutrophils and monocytes to sites of inflammation.[6][12]

Effects on Neutrophils

While much of the research has focused on macrophages and monocytes, Btk is also expressed in neutrophils and is involved in their function.[3][6] Inhibition of Btk by compounds like ibrutinib (B1684441) has been shown to impair neutrophil functions such as reactive oxygen species (ROS) production, chemotaxis, and phagocytosis.[13][14] Although studies specifically detailing this compound's effects on all neutrophil functions are less common, recent work has shown that this compound, along with other Btk inhibitors, can increase NLRP3 inflammasome-dependent IL-1β release in primary neutrophils, suggesting a complex, cell-context-dependent role for Btk in these cells.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound on myeloid cells.

Protocol 1: Macrophage Cytokine Production Assay

Objective: To quantify the inhibitory effect of this compound on FcγR-induced cytokine production in macrophages.

-

Cell Preparation:

-

Isolate primary murine bone marrow-derived macrophages (BMDMs) or use a human monocyte cell line like THP-1, differentiated into macrophages.

-

Plate the macrophages in 96-well plates and allow them to adhere.

-

-

Stimulation:

-

Pre-incubate the macrophages with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.

-

Coat separate plates with immune complexes (e.g., aggregated human IgG) to stimulate FcγRIII.

-

Transfer the pre-treated macrophages to the immune complex-coated plates.

-

-

Incubation and Sample Collection:

-

Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C.

-

Collect the cell culture supernatants for cytokine analysis.

-

-

Cytokine Quantification:

-

Measure the concentrations of TNFα, IL-1β, and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

References

- 1. rndsystems.com [rndsystems.com]

- 2. CGI 1746 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]

- 3. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The contribution of BTK signaling in myeloid cells to neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bruton's TK regulates myeloid cell recruitment during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis. | Semantic Scholar [semanticscholar.org]

- 8. Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis (Journal Article) | OSTI.GOV [osti.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scispace.com [scispace.com]

- 12. Bruton's TK regulates myeloid cell recruitment during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BTK inhibitor–induced defects in human neutrophil effector activity against Aspergillus fumigatus are restored by TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BTK inhibitor-induced defects in human neutrophil effector activity against Aspergillus fumigatus are restored by TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

CGI-1746: A Technical Guide to a Reversible Bruton's Tyrosine Kinase Inhibitor

This guide provides an in-depth overview of CGI-1746, a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms, experimental evaluation, and therapeutic potential of targeting BTK.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a critical component of multiple signaling pathways that regulate the survival, proliferation, differentiation, and activation of B-lymphocytes.[3][4][5] BTK is activated downstream of the B-cell receptor (BCR) and plays a crucial role in relaying signals that lead to the activation of transcription factors like NF-κB.[3][5] Given its central role in B-cell and myeloid cell function, BTK has emerged as a significant therapeutic target for B-cell malignancies, as well as autoimmune and inflammatory diseases.[1][3][6]

This compound was developed as a highly selective, reversible small-molecule inhibitor of BTK.[2][3][7] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the BTK active site, this compound binds non-covalently, offering a different pharmacological profile that is valuable for both research and potential therapeutic applications.[7] Its unique binding mode contributes to its exceptional selectivity.[3][6]

Chemical and Physical Properties

-

Formal Name: N-[3-[4,5-dihydro-4-methyl-6-[[4-(4-morpholinylcarbonyl)phenyl]amino]-5-oxo-2-pyrazinyl]-2-methylphenyl]-4-(1,1-dimethylethyl)-benzamide[8]

Mechanism of Action

This compound exhibits a distinct mechanism of action compared to many other BTK inhibitors. It binds to and stabilizes an inactive, non-phosphorylated conformation of the BTK enzyme.[3][9][10] This binding occurs in a specific pocket (the H3 pocket) created by the rotation of the regulatory tyrosine Y551, a conformation that is unique to the inactive state of the kinase.[6]

By locking BTK in this inactive state, this compound effectively prevents the necessary conformational changes required for activation. Consequently, it inhibits both the auto-phosphorylation of BTK at tyrosine 223 (Y223) in the SH3 domain and the trans-phosphorylation steps that are essential for full enzymatic activity.[3][8][9][10] This mode of inhibition is highly selective because the targeted inactive conformation and the specific binding pocket are not conserved across many other kinases, contributing to this compound's low off-target profile.[6][9] The reversible nature of the binding means that this compound does not lead to the degradation of the BTK protein, a phenomenon observed with some covalent inhibitors.[7][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CGI1746 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

CGI-1746: A Technical Guide on its Impact on Cytokine Release Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by the rapid and massive release of pro-inflammatory cytokines, which can lead to severe, life-threatening complications. This syndrome is a significant concern in various therapeutic areas, particularly with the advent of T-cell engaging therapies like CAR-T cells. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical regulator of immune cell signaling pathways that are central to the inflammatory cascade underlying CRS. CGI-1746 is a potent and selective, reversible inhibitor of BTK. This technical guide provides an in-depth overview of the impact of this compound on cytokine release, its mechanism of action, and its potential as a therapeutic intervention for CRS.

Mechanism of Action of this compound

This compound is a highly selective inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1.9 nM.[1] It exhibits approximately 1,000-fold selectivity for BTK over other Tec and Src family kinases.[1] this compound binds to BTK in a novel manner, stabilizing an inactive, nonphosphorylated conformation of the enzyme.[1] This mode of inhibition prevents both the auto- and trans-phosphorylation steps necessary for BTK activation.[1] By inhibiting BTK, this compound effectively blocks downstream signaling pathways that are crucial for the activation of various immune cells and the subsequent production of inflammatory cytokines.

Data Presentation: Quantitative Analysis of Cytokine Inhibition

This compound has been shown to potently inhibit the production of key pro-inflammatory cytokines in human monocytes and macrophages. The following table summarizes the available quantitative data on the inhibitory effects of this compound on cytokine release.

| Cytokine | Cell Type | Stimulus | IC50 (nM) | Reference |

| TNF-α | Human Monocytes | Immobilized or soluble immune complexes | Potent inhibition, specific value not provided | [1] |

| IL-1β | Human Monocytes | Immobilized or soluble immune complexes | Potent inhibition, specific value not provided | [1] |

| IL-6 | Human Monocytes | Immobilized or soluble immune complexes | 3 to 8-fold higher IC50 than for TNF-α and IL-1β | [1] |

Note: While specific IC50 values for this compound in cytokine inhibition from peer-reviewed literature are limited, the available data indicates potent and selective activity.

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound mitigates cytokine release is through the inhibition of BTK-dependent signaling pathways in myeloid cells, such as monocytes and macrophages. A key pathway implicated in CRS is the one initiated by the engagement of Fc gamma receptors (FcγRs).

FcγR-BTK Signaling Pathway Leading to Cytokine Production

Immune complexes, often present during therapeutic interventions, can cross-link FcγRs on the surface of monocytes and macrophages. This triggers a signaling cascade that is critically dependent on BTK, leading to the transcription and release of pro-inflammatory cytokines.

References

The Pharmacokinetic Profile of CGI-1746: An In-depth Technical Guide

Disclaimer: Publicly available, detailed pharmacokinetic data specifically for the preclinical Bruton's tyrosine kinase (BTK) inhibitor CGI-1746 is limited. This document summarizes the available information on this compound and presents a comprehensive analysis of the pharmacokinetics of its well-characterized, clinically evaluated successor, fenebrutinib (B560142) (also known as GDC-0853). Fenebrutinib was developed through optimization of the this compound scaffold and shares a similar mechanism of action as a reversible BTK inhibitor. The data on fenebrutinib provides valuable insights into the expected pharmacokinetic properties of this class of inhibitors.

Introduction to this compound and its Clinical Successor, Fenebrutinib

This compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Its high selectivity for BTK over other kinases, such as Tec and Src family kinases, made it a significant tool for studying the role of BTK in various B-cell-mediated diseases.[3] this compound demonstrated efficacy in preclinical models of inflammatory diseases like arthritis.[3]

Further optimization of the this compound chemical scaffold led to the development of fenebrutinib (GDC-0853), a compound with an improved pharmacokinetic profile suitable for clinical development. Fenebrutinib is also a potent, selective, and non-covalent BTK inhibitor that has been investigated in clinical trials for various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[4][5][6]

Pharmacokinetics of Fenebrutinib (GDC-0853)

The following sections detail the pharmacokinetic profile of fenebrutinib, providing a likely surrogate for the expected properties of this compound.

Preclinical Pharmacokinetics

Preclinical studies in rats and dogs provided the foundational understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of fenebrutinib.

Table 1: Preclinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853)

| Parameter | Rat | Dog | Reference |

| Dose (IV) | 0.2 mg/kg | 0.2 mg/kg | [1][2] |

| Dose (PO) | 1.0 mg/kg | 0.5 mg/kg | [1][2] |

| Clearance (CL) | 27.4 mL/min/kg | 10.9 mL/min/kg | [1][2] |

| Volume of Distribution (Vd) | 5.42 L/kg | 2.96 L/kg | [1][2] |

| Half-life (t½) | 2.2 h | 3.8 h | [1][2] |

| Bioavailability (F) | 65% | 85% | [1][2] |

Clinical Pharmacokinetics

Phase I clinical trials in healthy volunteers and patients have characterized the pharmacokinetic profile of fenebrutinib in humans.

Table 2: Clinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853) in Humans

| Parameter | Value | Condition | Reference |

| Time to Maximum Concentration (Tmax) | 1-3 hours | Single and multiple doses | [7][8][9] |

| Half-life (t½) at Steady State | 4.2 - 9.9 hours | Multiple ascending doses | [7][8] |

| Accumulation Ratio | 1.44 - 1.91 | Once daily dosing | [9] |

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines standard methodologies used for determining the pharmacokinetic parameters of small molecule inhibitors like fenebrutinib.

Preclinical In Vivo Pharmacokinetic Study

A typical preclinical pharmacokinetic study in animal models (e.g., rats or dogs) involves the following steps:

-

Animal Dosing: A defined dose of the compound is administered intravenously (IV) and orally (PO) to different groups of animals.

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Plasma Preparation: Blood samples are processed to separate plasma.

-

Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

In Vitro Metabolism Studies

To understand the metabolic stability and pathways, the following in vitro assays are commonly performed:

-

Microsomal Stability Assay: The compound is incubated with liver microsomes to assess its metabolic stability.

-

Hepatocyte Stability Assay: The compound is incubated with primary hepatocytes to evaluate its metabolism in a more complete cellular system.

-

CYP450 Reaction Phenotyping: The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of the compound are identified using recombinant human CYP enzymes or specific chemical inhibitors.

Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gene.com [gene.com]

- 6. roche.com [roche.com]

- 7. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC‐0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor | Scilit [scilit.com]

- 9. First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory B-cell NHL and CLL - PMC [pmc.ncbi.nlm.nih.gov]

CGI-1746: A Technical Guide to its Role in Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGI-1746 is a potent, highly selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK). As a crucial mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK represents a key therapeutic target for a range of inflammatory and autoimmune diseases. This compound operates through a distinct binding mode, stabilizing an inactive, nonphosphorylated conformation of the BTK enzyme, thereby preventing its activation. This inhibitory action effectively suppresses B-cell proliferation and attenuates the production of pro-inflammatory cytokines by myeloid cells, such as macrophages. Preclinical studies in animal models of rheumatoid arthritis have demonstrated its significant efficacy in reducing disease severity. This technical guide provides an in-depth overview of this compound, summarizing its biochemical and cellular activities, detailing the experimental protocols used for its characterization, and illustrating the signaling pathways it modulates.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1] Its mechanism is distinguished by its ability to bind to and stabilize an inactive, unphosphorylated conformation of BTK.[2] This unique binding mode, confirmed by X-ray crystallography (PDB ID: 3OCS), prevents the requisite auto- and transphosphorylation steps that are essential for BTK's enzymatic activation.[2][3][4]

Upon activation of the B-cell receptor (BCR) or Fc receptors (FcR), upstream kinases like SYK are recruited and activated.[1][5] Activated SYK would normally phosphorylate BTK at tyrosine residue Y551, initiating a cascade that includes BTK autophosphorylation at Y223.[1][5] By locking BTK in its inactive state, this compound effectively halts this signaling cascade before it can propagate.[2] Consequently, the downstream phosphorylation and activation of key substrates, most notably Phospholipase C gamma 2 (PLCγ2), are inhibited.[6] This blockade prevents the generation of second messengers, thereby suppressing calcium mobilization and the activation of transcription factors like NF-κB, which are critical for cellular responses such as proliferation and cytokine production.[1][6]

Selectivity Profile

A key characteristic of this compound is its high selectivity for BTK. It demonstrates approximately 1,000-fold greater selectivity for BTK over other kinases in the Tec and Src families, minimizing the potential for off-target effects.[2]

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified across various assays. The data is summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | System | Value | Unit |

| BTK Kinase Activity | Cell-free enzymatic assay | 1.9 | nM (IC₅₀) |

| BTK Binding | ATP-free competition binding assay | 1.5 | nM (Kd) |

| Human B-Cell Proliferation (anti-IgM induced) | Cellular Assay | 42 | nM (IC₅₀) |

| Murine B-Cell Proliferation (anti-IgM induced) | Cellular Assay | 134 | nM (IC₅₀) |

| Human CD27+IgG+ B-Cell Proliferation | Cellular Assay (Tonsil isolates) | 112 | nM (IC₅₀) |

Data sourced from multiple references.[2]

Table 2: Inhibition of Cytokine Production by this compound

| Cytokine | Cell Model | Stimulus | Value | Unit |

| TNFα | Human Monocytes / Macrophages | FcγRIII-induced | 47 | nM (IC₅₀) |

| IL-1β | Human Monocytes / Macrophages | FcγRIII-induced | 36 | nM (IC₅₀) |

| IL-6 | Human Monocytes / Macrophages | FcγRIII-induced | 353 | nM (IC₅₀) |

Data sourced from multiple references.[2]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Parameter Measured | Result |

| Passive Collagen Antibody-Induced Arthritis (CAIA) in Mice | 100 mg/kg, s.c., twice-daily | Overall Clinical Arthritis Score | 97% Inhibition |

Data sourced from multiple references.[2]

Signaling Pathways

This compound primarily interferes with two central inflammatory pathways: B-Cell Receptor (BCR) signaling and Fc Receptor (FcR) signaling.

B-Cell Receptor (BCR) Signaling Pathway

Fc Receptor (FcR) Signaling in Macrophages

Experimental Protocols

The following protocols are representative methodologies for the characterization of BTK inhibitors like this compound.

BTK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies BTK activity by measuring the amount of ADP produced in the kinase reaction.

-

Reagent Preparation :

-

Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[7]

-

Prepare a solution of recombinant human BTK enzyme in Kinase Assay Buffer.

-

Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in Kinase Assay Buffer.[8]

-

Prepare serial dilutions of this compound in Kinase Assay Buffer containing DMSO (final DMSO concentration should be ≤1%).

-

-

Kinase Reaction :

-

Signal Detection (Promega ADP-Glo™ Kit) :

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.[8]

-

Incubate at room temperature for 40 minutes.[7]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[8]

-

Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to BTK activity.

-

-

Data Analysis :

-

Calculate the percent inhibition for each this compound concentration relative to vehicle controls.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Anti-IgM Induced B-Cell Proliferation Assay

This assay measures the ability of an inhibitor to block B-cell proliferation following BCR stimulation.

-

Cell Preparation :

-

Proliferation Assay :

-

Plate 1 x 10⁵ B-cells per well in a 96-well flat-bottom plate.

-

Add serial dilutions of this compound or vehicle control to the wells. Pre-incubate for 1-2 hours.

-

Stimulate the cells by adding anti-mouse IgM antibody (e.g., F(ab')₂ fragment) to a final concentration of 5-10 µg/mL.[10]

-

Culture the cells for 48-72 hours at 37°C in 5% CO₂.[9]

-

-

Measurement of Proliferation :

-

[³H]-Thymidine Incorporation : 16-18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.[9]

-

CFSE Staining : Alternatively, label cells with CFSE prior to stimulation. After culture, analyze CFSE dilution by flow cytometry, where each peak of halved fluorescence intensity represents a cell division.

-

-

Data Analysis :

-

Calculate the percent inhibition of proliferation for each this compound concentration.

-

Determine the IC₅₀ value by nonlinear regression analysis.

-

Western Blot for BTK and PLCγ2 Phosphorylation

This method is used to directly observe the inhibition of phosphorylation of BTK and its substrate PLCγ2 in a cellular context.

-

Cell Treatment and Lysis :

-

Culture a B-cell line (e.g., Ramos cells) to the desired density.

-

Treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an agonist (e.g., anti-IgM) for 5-15 minutes to induce BTK phosphorylation.

-

Immediately place cells on ice, wash once with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.[11]

-

-

SDS-PAGE and Protein Transfer :

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins on a 4-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[12]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), and total PLCγ2. A loading control like β-actin should also be used.

-

Wash the membrane three times for 10 minutes each with TBST.[12]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash again three times with TBST.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[12]

-

Capture the signal using a digital imaging system or X-ray film.

-

Quantify band intensities using densitometry software.

-

Workflow Diagram

Conclusion

This compound is a highly potent and selective reversible inhibitor of BTK that effectively modulates inflammatory responses by targeting key signaling nodes in both B-cells and myeloid cells. Its well-defined mechanism of action, involving the stabilization of an inactive BTK conformation, translates to robust suppression of B-cell proliferation and pro-inflammatory cytokine production. The significant efficacy observed in preclinical models of arthritis underscores its potential as a therapeutic agent for autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with BTK inhibitors and exploring their role in immunomodulation.

References

- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

Methodological & Application

Application Notes and Protocols for CGI-1746 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2][3] Its high selectivity makes it a valuable tool for studying the role of BTK in various cellular processes and a potential therapeutic agent for B-cell malignancies and autoimmune diseases. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of BTK.[4] It binds to the unphosphorylated, inactive conformation of BTK, stabilizing this state and preventing both autophosphorylation and the transphosphorylation of downstream substrates necessary for enzyme activation.[2][5][6] This inhibition effectively blocks signaling cascades downstream of the B-cell receptor and Fcγ receptors.[3][7]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 / Kd | Selectivity |

| BTK | In vitro kinase assay | 1.9 nM (IC50) | ~1,000-fold vs. Tec and Src family kinases |

| BTK | ATP-free competition binding assay | 1.5 nM (Kd) | N/A |

N/A: Not Applicable

Table 2: Cellular Activity of this compound

| Cell Type/Assay | Stimulant | Measured Effect | IC50 |

| Murine B-cells | anti-IgM | Proliferation | 134 nM |

| Human B-cells | anti-IgM | Proliferation | 42 nM |

| Human CD27+IgG+ B-cells | N/A | Proliferation | 112 nM (average) |

| Human Monocytes/Macrophages | FcγRIII-induced | TNFα production | 47 nM |

| Human Monocytes/Macrophages | FcγRIII-induced | IL-1β production | 36 nM |

| Human Monocytes/Macrophages | FcγRIII-induced | IL-6 production | 353 nM |

Signaling Pathway

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. promega.com [promega.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]

- 5. benchchem.com [benchchem.com]

- 6. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

Application Notes and Protocols for CGI-1746 Cell-Based Assay for B-Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Btk plays a crucial role in B-cell development, activation, proliferation, and survival.[3] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] this compound inhibits Btk by stabilizing an inactive, nonphosphorylated conformation of the enzyme, thereby blocking its auto- and transphosphorylation and subsequent downstream signaling.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its impact on B-cell proliferation, a fundamental process in B-cell function.

Data Presentation

The inhibitory activity of this compound on B-cell proliferation and other related cellular processes has been quantified across various cell types and stimulation conditions. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Type/Target | Stimulation | IC50 Value | Reference |

| Kinase Inhibition | Recombinant Btk | - | 1.9 nM | [1][2] |

| B-Cell Proliferation | Murine Splenic B-Cells | Anti-IgM | 134 nM | [1] |

| B-Cell Proliferation | Human Peripheral Blood B-Cells | Anti-IgM | 42 nM | [1] |

| B-Cell Proliferation | Human Tonsillar CD27+IgG+ B-Cells | - | 112 nM | [1] |

| B-Cell Proliferation | Ramos (Human Burkitt's Lymphoma) | - | >10 µM | [5] |

| Cytokine Production (TNFα) | Human Monocytes | Immobilized Immune Complex | 25 nM | [1] |

| Cytokine Production (IL-1β) | FcγR-expressing cells | FcγR stimulation | 36 nM | [2] |

| Cytokine Production (TNFα) | FcγR-expressing cells | FcγR stimulation | 47 nM | [2] |

| Cytokine Production (IL-6) | FcγR-expressing cells | FcγR stimulation | 353 nM | [2] |

Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including Btk. Activated Btk phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling events culminating in B-cell proliferation, differentiation, and survival. This compound exerts its inhibitory effect by directly targeting Btk.

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on B-cell proliferation. Two common methods are described: the BrdU incorporation assay and the CFSE-based proliferation assay.

Experimental Workflow

Protocol 1: BrdU Incorporation Assay

This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA of proliferating cells.

Materials:

-

Primary B-cells or a B-cell line (e.g., Ramos)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol)

-

This compound (dissolved in DMSO)

-

Anti-IgM antibody (F(ab')2 fragment)

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU Antibody (conjugated to a detectable enzyme like HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop Solution

-

96-well flat-bottom culture plates

-

Plate reader

Procedure:

-

Cell Preparation:

-

Isolate primary B-cells from peripheral blood or spleen, or culture a B-cell line such as Ramos cells.

-

Resuspend cells in complete RPMI-1640 medium and adjust the cell density. A typical starting density is 1-2 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. To minimize DMSO effects, the final concentration of DMSO should be less than 0.1%.

-

Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a working solution of anti-IgM antibody in complete medium. A final concentration of 10 µg/mL is a common starting point, but this should be optimized for your specific cell type and experimental conditions.[6]

-

Add 50 µL of the anti-IgM solution to the wells. Include unstimulated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

BrdU Labeling and Detection:

-

Follow the manufacturer's instructions for the BrdU assay kit. Typically, this involves:

-

Adding BrdU labeling reagent to each well and incubating for the final 16-24 hours of the culture period.

-

After incubation, pelleting the cells by centrifugation and removing the culture medium.

-

Fixing and denaturing the cells to expose the incorporated BrdU.

-

Incubating with an anti-BrdU antibody.

-

Washing the cells and adding the substrate.

-

Stopping the reaction and measuring the absorbance using a plate reader.

-

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

-

Protocol 2: CFSE-Based Proliferation Assay

This assay utilizes the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE), which covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

-

Primary B-cells or a B-cell line

-

Complete RPMI-1640 medium

-

This compound (dissolved in DMSO)

-

Anti-IgM antibody (F(ab')2 fragment)

-

CFSE stock solution

-

Phosphate-Buffered Saline (PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

CFSE Staining:

-

Wash the cells twice with PBS.

-

Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

-

Incubate for 5 minutes on ice.

-

Wash the cells three times with complete medium to remove any unbound CFSE.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete medium and seed them into a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Add serial dilutions of this compound and pre-incubate as described in the BrdU protocol.

-

Stimulate the cells with anti-IgM and incubate for 72 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well and transfer them to FACS tubes.

-

Wash the cells with PBS.

-

Resuspend the cells in FACS buffer (PBS with 1% FBS).

-

Acquire the data on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter.

-

Analyze the CFSE fluorescence histogram. The undivided parent population will have the highest fluorescence intensity. Each subsequent peak of lower fluorescence intensity represents a successive generation of divided cells.

-

Quantify the percentage of cells that have proliferated in each condition.

-

Calculate the proliferation index or the percentage of divided cells to determine the inhibitory effect of this compound and calculate the IC50 value.

-

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in B-cell proliferation assays. These assays are crucial for understanding the mechanism of action of Btk inhibitors and for the development of novel therapeutics for B-cell-related disorders. The choice between the BrdU and CFSE methods will depend on the specific experimental needs and available equipment. The BrdU assay is a high-throughput method suitable for screening, while the CFSE assay provides more detailed information on cell division cycles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of CGI-1746 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk), a crucial mediator in B-cell receptor signaling pathways.[1][2][3][4] With an IC50 of 1.9 nM for Btk, it serves as a valuable tool for studying B-cell mediated processes and has therapeutic potential in inflammatory diseases and B-cell malignancies.[2][5][6] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

Physicochemical and Biological Properties

This compound acts by binding to the SH3 binding pocket of un-phosphorylated Btk, which stabilizes an inactive conformation of the enzyme and inhibits both its auto- and trans-phosphorylation.[7][8] This mechanism effectively blocks downstream signaling, suppressing B-cell proliferation and cytokine production in myeloid cells.[6][7] More recent findings suggest that this compound may also exhibit off-target effects by inhibiting the 26S proteasome's peptidase and ATPase activities.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 579.69 g/mol | [5][6] |

| Formula | C₃₄H₃₇N₅O₄ | [5][6][7] |

| CAS Number | 910232-84-7 | [1][5][6] |

| Appearance | White to light yellow solid |[5] |

Table 2: In Vitro Efficacy

| Parameter | Value | Cell Type/Assay Condition | Reference |

|---|---|---|---|

| Btk Inhibition (IC₅₀) | 1.9 nM | Enzymatic Assay | [1][5][6] |

| Btk Dissociation Constant (Kd) | 1.5 nM | ATP-free competition binding assay | [5][6] |

| Human B Cell Proliferation (IC₅₀) | 42 nM | Anti-IgM-induced | [5][6] |

| Murine B Cell Proliferation (IC₅₀) | 134 nM | Anti-IgM-induced | [5][6] |

| FcγR-induced TNFα production (IC₅₀) | 47 nM | Human Monocytes | [1][2] |

| FcγR-induced IL-1β production (IC₅₀) | 36 nM | Human Monocytes | [1][2] |

| FcγR-induced IL-6 production (IC₅₀) | 353 nM | Human Monocytes |[1][2] |

Table 3: Solubility Data

| Solvent | Concentration | Notes | Reference |

|---|---|---|---|

| DMSO | ≥ 50 mg/mL (86.25 mM) | Use newly opened DMSO as it is hygroscopic. | [5][6] |

| DMSO | 5 mM (2.9 mg/mL) | - | [1][2] |

| DMSO | 25 mg/mL | - | [7] |

| Ethanol | 20 mM (11.59 mg/mL) | - | [1][2] |

| Ethanol | 0.25 mg/mL | - | [7] |

| DMF | 25 mg/mL | - | [7] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - |[7] |

Table 4: Storage Conditions

| Form | Temperature | Duration | Reference |

|---|---|---|---|

| Solid Powder | -20°C | 3 years | [5] |

| Solid Powder | 4°C | 2 years | [5] |

| In Solvent | -80°C | 2 years | [5] |

| In Solvent | -20°C | 1 year |[1][5] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for further dilution in cell culture media for in vitro experiments.

Materials:

-

This compound powder (MW: 579.69 g/mol )

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh out 1 mg of this compound powder. To minimize handling of small quantities, it is advisable to purchase pre-weighed vials if available or to weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.

-

Solvent Addition: To prepare a 10 mM stock solution from 1 mg of this compound, add 172.5 µL of fresh DMSO.[5]

-

Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.010 mol/L * 579.69 g/mol )) * 1,000,000 µL/L ≈ 172.5 µL

-

-

Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]

Protocol 2: Preparation of Formulation for In Vivo Use

This protocol provides a method for preparing a this compound formulation suitable for administration in animal models, such as by oral or intraperitoneal injection. This formulation results in a solution or a fine suspension.

Materials:

-

10 mM this compound in DMSO (from Protocol 1) or a freshly prepared high-concentration DMSO stock (e.g., 25 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Saline (sterile, 0.9% NaCl)

-

Sterile tubes

Procedure (Example for a 2.5 mg/mL final concentration):

-

Initial Mixture: In a sterile tube, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

-

Step-by-Step Addition: For preparing 1 mL of the final formulation: a. Start with 400 µL of PEG300. b. Add 100 µL of a 25 mg/mL this compound stock solution in DMSO and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the total volume to 1 mL. Mix well.[5]

-

Final State: This protocol should yield a clear solution or a fine, uniform suspension with a solubility of at least 2.5 mg/mL.[5] If precipitation is observed, sonication may be required.

-

Administration: It is highly recommended to prepare this formulation fresh on the day of use for in vivo experiments.[5]

Visualizations

Btk Signaling Pathway Inhibition by this compound

The diagram below illustrates the central role of Bruton's tyrosine kinase (Btk) in the B-cell receptor (BCR) signaling cascade and its inhibition by this compound. Activation of the BCR leads to the phosphorylation and activation of Btk, which in turn activates downstream pathways like PLCγ2, leading to calcium mobilization, activation of transcription factors (e.g., NF-κB, NFAT), and ultimately resulting in B-cell proliferation, survival, and differentiation. This compound binds to Btk, locking it in an inactive state and blocking these downstream events.

References

- 1. rndsystems.com [rndsystems.com]

- 2. CGI 1746 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. biorbyt.com [biorbyt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - Mendeley Data [data.mendeley.com]

Application Notes and Protocols for CGI-1746 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of CGI-1746, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in animal studies, with a particular focus on murine models of arthritis.

Introduction

This compound is a reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2] By targeting BTK, this compound effectively modulates B-cell activation and proliferation, as well as cytokine production by other immune cells such as macrophages.[3][4][5] These properties make it a valuable tool for investigating the role of BTK in various immunological and inflammatory disorders, particularly in preclinical animal models of diseases like rheumatoid arthritis.

Mechanism of Action

This compound is a potent and highly selective inhibitor of BTK with an IC50 of 1.9 nM.[4][5] It exhibits approximately 1,000-fold selectivity for BTK over other kinases such as Tec and Src family kinases.[4][5] this compound binds to BTK in a manner that stabilizes an inactive, nonphosphorylated conformation of the enzyme, thereby inhibiting both its auto- and transphosphorylation, which are necessary steps for its activation.[4][5] This inhibition of BTK activity disrupts downstream signaling pathways, leading to reduced B-cell proliferation and decreased production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6 by macrophages.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Cell/Process | Species | IC50 Value | Reference |

| BTK Enzyme Activity | - | 1.9 nM | [4][5] |

| Anti-IgM-induced B-cell proliferation | Human | 42 nM | [3][4] |

| Anti-IgM-induced B-cell proliferation | Murine | 134 nM | [3][4] |

| Proliferation of CD27+IgG+ B cells | Human | 112 nM (average) | [4][5] |

| FcγR-induced TNFα production | Human Monocytes | 47 nM | [6] |

| FcγR-induced IL-1β production | Human Monocytes | 36 nM | [6] |

| FcγR-induced IL-6 production | Human Monocytes | 353 nM | [6] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Arthritis

| Animal Model | Administration Route | Dosage Regimen | Key Findings | Reference |

| Passive anti-collagen II antibody-induced arthritis (CAIA) | Subcutaneous (s.c.) | 100 mg/kg, twice-daily | 97% inhibition of overall clinical arthritis scores; significant reduction of TNFα, IL-1β, and IL-6. | [3][4] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound suspension suitable for subcutaneous or intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.

-

To prepare a 1 mL working solution for injection, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL. This results in a 2.5 mg/mL suspended solution.[5]

-

It is recommended to prepare the working solution fresh on the day of use.[4]

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines the steps for inducing arthritis in susceptible mouse strains, such as DBA/1.[3][4][7]

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing M. tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (e.g., 27-gauge)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

Procedure:

-

Primary Immunization (Day 0):

-

Booster Immunization (Day 21):

-

Monitoring:

-

Arthritis typically develops between days 26 and 35 after the primary immunization.[7]

-

Monitor the mice daily for signs of arthritis.

-

Protocol 3: Administration of this compound and Assessment of Arthritis

This protocol details the administration of this compound to arthritic mice and the subsequent assessment of disease severity.

Materials:

-

Arthritic mice (from Protocol 2)

-

Prepared this compound solution (from Protocol 1)

-

Syringes and needles (e.g., 26-27 gauge) for subcutaneous injection[9]

-

Calipers for measuring paw thickness (optional)

Procedure:

-

Treatment Initiation:

-

Begin treatment with this compound upon the first signs of arthritis or at a predetermined time point post-immunization.

-

-

This compound Administration:

-

Clinical Scoring of Arthritis:

-

Visually inspect each paw and assign a clinical score based on the severity of inflammation. A common scoring system is as follows[12][13][14]:

-

0 = No evidence of erythema and swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits

-

-

The maximum score per mouse is 16 (4 points per paw).[3]

-

Record the clinical scores for each mouse daily or every other day.

-

-

Data Analysis:

-

Compare the mean arthritis scores between the this compound-treated group and a vehicle-treated control group over time.

-

Visualizations

Caption: BTK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for this compound administration in a CIA mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. chondrex.com [chondrex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 8. researchgate.net [researchgate.net]